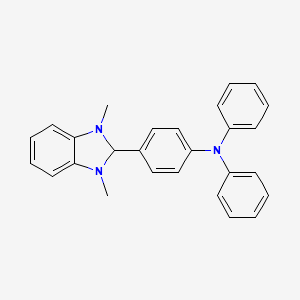
4-(1,3-dimethyl-2,3-dihydro-1h-benzimidazol-2-yl)-N,N-diphenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline is a semiconducting organic molecule with a π-conjugated polycyclic system. It is known for its strong electron-donating properties and is widely used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline typically involves the reaction of 1,3-dimethyl-2,3-dihydro-1H-benzimidazole with N,N-diphenylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and HPLC to confirm the structure and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have different properties and applications depending on their structure .
Applications De Recherche Scientifique
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline is used in a wide range of scientific research applications, including:
Chemistry: As a strong electron donor, it is used in the synthesis of various organic compounds and materials.
Biology: It is used in studies related to electron transfer processes and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a component in drug delivery systems.
Mécanisme D'action
The mechanism of action of 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline involves its strong electron-donating properties. It interacts with various molecular targets and pathways, facilitating electron transfer processes. This property makes it useful in applications like doping of organic semiconductors and enhancing the conductivity of materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline include:
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- 1,3-Dimethyl-2-(4-dimethylaminophenyl)benzimidazolidine .
Uniqueness
What sets this compound apart is its strong electron-donating ability and stability under various conditions. This makes it particularly valuable in applications requiring stable and efficient electron donors .
Propriétés
Numéro CAS |
1400191-57-2 |
|---|---|
Formule moléculaire |
C27H25N3 |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-diphenylaniline |
InChI |
InChI=1S/C27H25N3/c1-28-25-15-9-10-16-26(25)29(2)27(28)21-17-19-24(20-18-21)30(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-20,27H,1-2H3 |
Clé InChI |
YUDZJTFIRBVGFN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




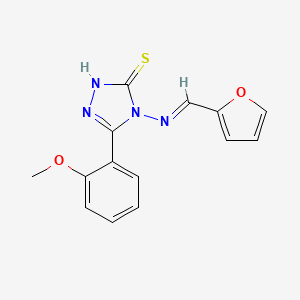
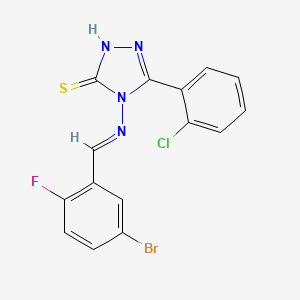
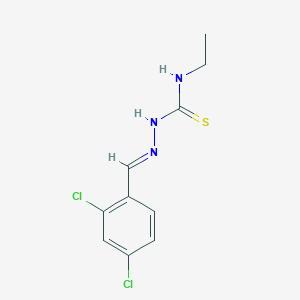


![1,5-dimethyl-4-({(E)-[4-(4-morpholinyl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15088064.png)

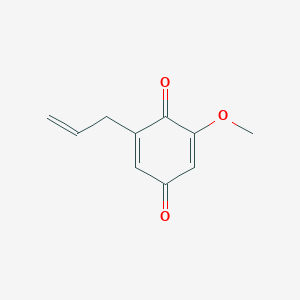
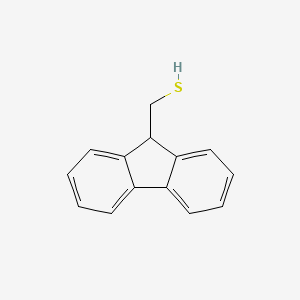
![2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-chlorobenzoate](/img/structure/B15088116.png)
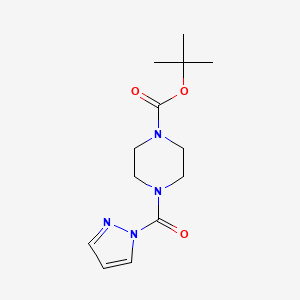
![Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine](/img/structure/B15088124.png)
